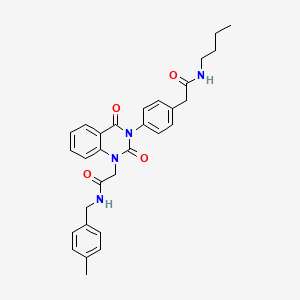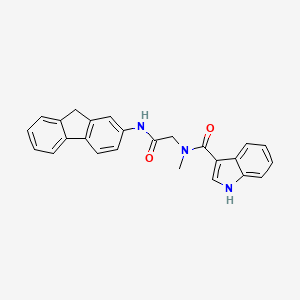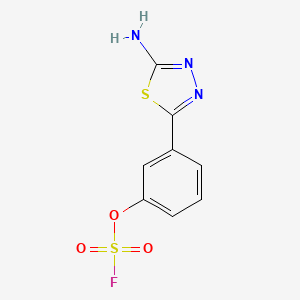
N-丁基-2-(4-(1-(2-((4-甲基苄基)氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with multiple functional groups. It contains an amine group (NH2), a quinazolinone group (a type of heterocyclic compound), and a phenyl group (a type of aromatic ring). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine derivative. The quinazolinone group could be synthesized through a cyclization reaction involving a 2-aminobenzoyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The compound would likely exhibit stereoisomerism, meaning that it could exist in multiple forms that have the same molecular formula but a different arrangement of atoms in space .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of its functional groups. For example, the amine group could participate in reactions like acylation or alkylation, while the carbonyl groups in the quinazolinone ring could undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, it might exhibit polarity due to the presence of polar functional groups like the amine and carbonyl groups .科学研究应用
抗炎和抗菌应用
抗炎活性
具有喹唑啉酮衍生物的化合物,例如在涉及取代的氮杂环丁烷基和噻唑烷酮基喹唑啉 4 3H 酮的研究中合成的化合物,表现出有效的抗炎活性。这些化合物与苯丁酮(一种标准的抗炎药)进行比较,在实验模型中显示出对水肿的显着抑制作用 (Bhati, 2013)。
抗菌活性
合成了一系列 1-(取代苄叉亚烷基)-4-(4-(2-(甲基/苯基)-4-氧代喹唑啉-3(4H)-基)苯基)半氨甲酰肼衍生物,旨在开发潜在的抗菌剂。这些化合物对多种人类病原微生物表现出活性,突出了对于抗菌功效至关重要的构效关系 (Saravanan, Alagarsamy, & Prakash, 2015)。
催化和合成应用
有机合成中的催化活性
对具有源自喹唑啉和相关结构的 N 封端的足三支 N₂O₂ 四齿配体的二氧代钼 (VI) 和 -钨 (VI) 配合物进行的研究展示了它们在烯烃催化环氧化中的应用。这些发现证明了喹唑啉酮衍生物在促进化学转化中的潜在用途,这对于合成各种有机化合物至关重要 (Wong 等,2010)。
抗氧化特性
抗氧化研究
喹唑啉衍生物已被合成并表征,以了解其作为抗自由基(如 DPPH(1,1-二苯基-2-苦基肼基)和一氧化氮 (NO))的抗氧化剂的潜力。研究表明,一些合成的化合物表现出优异的清除能力,超过了抗坏血酸等常见抗氧化剂 (Al-azawi, 2016)。
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid", "N-butylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide.", "Step 2: Acetylation of the resulting amide with acetic anhydride in the presence of a base such as triethylamine (TEA) to form N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide." ] } | |
CAS 编号 |
1223974-35-3 |
分子式 |
C30H32N4O4 |
分子量 |
512.61 |
IUPAC 名称 |
N-butyl-2-[4-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H32N4O4/c1-3-4-17-31-27(35)18-22-13-15-24(16-14-22)34-29(37)25-7-5-6-8-26(25)33(30(34)38)20-28(36)32-19-23-11-9-21(2)10-12-23/h5-16H,3-4,17-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI 键 |
XBLQGSGFEIPQHM-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)


![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)

